Neocnidilide
Overview
Description
Neocnidilide is a member of the class of compounds known as isobenzofurans . It is also known as an alkylphthalide . It has a herbal taste and is found in high concentration within wild celeries (Apium graveolens) .
Synthesis Analysis
Neocnidilide and its antipode were synthesized from (S)- and (i?)- (ii)-l-ethenylpentyl 2,4-pentadienoate (4) and (5) via the intramolecular Diels-Alder reaction . This synthesis established that the absolute configuration of Neocnidilide was 3S, 3aR .Molecular Structure Analysis
The molecular structure of Neocnidilide was elucidated using HPLC-coupled spectroscopic techniques such as HPLC-UV, HPLC-MS, and HPLC-NMR .Chemical Reactions Analysis
The specific actions of Neocnidilide on tau pathogenesis were analyzed from the aspects of tau aggregation and tau-mediated toxicities .Physical And Chemical Properties Analysis
Neocnidilide belongs to the class of organic compounds known as isobenzofurans . It has a molecular weight of 194.27 and a chemical formula of C12H18O2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Neocnidilide, derived from Apium graveleues L, has demonstrated potential in inhibiting the growth of mycotoxin-producing fungi. Research efforts have focused on developing efficient methods for synthesizing racemic neocnidilide through stereoselective reactions (Jiao, Xie, Zu, & Liang, 2003).
- Further advancements in synthesis include the creation of (±)-cis- and (±)-trans-neocnidilides, both showing antimicrobial properties (Mahadevegowda & Khan, 2014).
Metabolism and Liver Microsomes
- Neocnidilide's metabolism has been studied using liver microsomes from rats, monkeys, and humans. This research is crucial for understanding its safety and potential therapeutic applications (Xie, Huang, & Wang, 2022).
Antimelanogenic Activities
- The antimelanogenic properties of neocnidilide have been investigated, suggesting its potential as a skin-whitening agent. This research has implications for both cosmetic and therapeutic applications (Cheng et al., 2018).
Anti-inflammatory Properties
- Neocnidilide has shown anti-inflammatory activity, as evidenced in studies exploring compounds from Cnidium officinale, providing a basis for its potential use in treating inflammatory conditions (Tran et al., 2018).
Quantitative Analysis in Apium Graveolens L
- High-Performance Liquid Chromatography (HPLC) methods have been established for determining the content of neocnidilide in essential oils, crucial for quality control and standardization (Xing, 2006).
Spectroscopic Analysis
- Spectroscopic techniques, including HPLC-coupled UV, MS, and NMR, have been employed for the structural elucidation of phthalides, including neocnidilide. This is vital for understanding its chemical nature and potential applications (Zschocke et al., 2005).
Future Directions
Research suggests that comparative analysis of chemical components and pharmacological activities of each herb and formula could be helpful to elucidate the active components in traditional Chinese medicine, and to reveal the compatibility mechanism of TCM formulae . Further safety assessment of Neocnidilide is also indispensable .
properties
IUPAC Name |
(3S,3aR)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1[C@@H]2CCCC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196580 | |
Record name | Neocnidilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neocnidilide | |
CAS RN |
4567-33-3 | |
Record name | Neocnidilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4567-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neocnidilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neocnidilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEDANOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXU758IFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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